molecular formula C16H18O2 B6371844 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% CAS No. 1261911-41-4

4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%

Cat. No. B6371844
CAS RN: 1261911-41-4
M. Wt: 242.31 g/mol
InChI Key: RNQJKQAXDDCKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% (4-E2MPP-95) is a phenol derivative with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 65-67 °C, and a boiling point of 248-250 °C. It is soluble in common organic solvents such as ethanol, methanol, and acetone, and is widely used as a reagent in chemical synthesis. 4-E2MPP-95 is also used in many areas of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound is metabolized by a variety of enzymatic pathways, including oxidation, hydrolysis, and conjugation. Oxidation of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is catalyzed by cytochrome P450 enzymes, which are found in the liver and other tissues. Hydrolysis of the compound is catalyzed by esterases, while conjugation is catalyzed by transferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been demonstrated to be an effective substrate for the metabolism of phenols by cytochrome P450 enzymes. In addition, 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments is its low cost and easy availability. It is also a relatively stable compound, with a long shelf life. However, 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is not suitable for use in biological experiments, as it is not metabolized by enzymes. In addition, it is not suitable for use in experiments involving the metabolism of other compounds, due to its low solubility.

Future Directions

There are many potential future directions for research involving 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research into the metabolism of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% by cytochrome P450 enzymes could provide valuable insights into the regulation of metabolism. Finally, further studies on the structure and reactivity of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% could lead to the development of new polymers and other materials.

Synthesis Methods

4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is synthesized by a multi-step process that involves the use of a Grignard reagent. The Grignard reagent is prepared by reacting ethylmagnesium bromide with 4-ethoxy-2-methylphenol in anhydrous diethyl ether. The resulting Grignard reagent is then reacted with methyl iodide to form the desired product, 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. The reaction is typically carried out at room temperature and can be completed in one hour.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, such as polyvinyl chloride (PVC) and polyurethane. In addition, 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has been used in the study of enzyme-catalyzed reactions, as a model compound for the study of the structure and reactivity of phenols, and as a substrate for the study of the metabolism of phenols.

properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-4-18-14-6-7-15(11(2)10-14)13-5-8-16(17)12(3)9-13/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJKQAXDDCKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683899
Record name 4'-Ethoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-41-4
Record name 4'-Ethoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.